NU6102 vs. NU2058: >1,000-Fold Improvement in CDK1 and CDK2 Biochemical Potency from Structure-Based Design
NU6102 was iteratively designed from the parent compound O⁶-cyclohexylmethylguanine (NU2058). The 4′-sulfamoylanilino substitution at the purine C2 position increased CDK2 affinity by approximately 2,000-fold and CDK1 affinity by approximately 550-fold [1]. This quantitative leap was predicted from crystallographic analysis of the CDK2–cyclin A complex and rationalized by the formation of two additional hydrogen bonds with Asp86 [1].
| Evidence Dimension | CDK1 and CDK2 inhibition constant (Ki) and functional IC50 |
|---|---|
| Target Compound Data | CDK1 Ki = 9 nM; CDK2 Ki = 6 nM. CDK1/cyclin B IC50 = 9.5 nM; CDK2/cyclin A3 IC50 = 5.4 nM. |
| Comparator Or Baseline | NU2058 (O⁶-cyclohexylmethylguanine): CDK1 Ki = 5,000 nM; CDK2 Ki = 12,000 nM. CDK1 IC50 = 26 ± 3.5 µM; CDK2 IC50 = 16.6 ± 2 µM. |
| Quantified Difference | CDK1: ~550-fold lower Ki; CDK2: ~2,000-fold lower Ki. >1,000-fold more potent in functional IC50 assays. |
| Conditions | ATP-competitive inhibition assays using histone H1 substrate in the presence of 12.5 µM ATP; Ki determined from recombinant CDK1/cyclin B and CDK2/cyclin A3 complexes. |
Why This Matters
Procurement of NU6102 is essential when sub-100 nM CDK1/2 inhibition is required in biochemical or cellular assays; NU2058 is insufficiently potent for such applications.
- [1] Davies TG, et al. Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. Nat Struct Biol. 2002;9(10):745-749. View Source
